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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical research and

discovery of phenethylamine derivatives. It covers key milestones, significant compounds, and

the pioneering scientists who shaped our understanding of this vast chemical class. The

document includes structured data on receptor affinities, detailed experimental methodologies,

and visualizations of critical biological pathways and experimental workflows.

Historical Overview and Key Discoveries
The journey into the world of phenethylamines began in the late 19th century, evolving from the

isolation of the parent compound to the synthesis and characterization of hundreds of

psychoactive derivatives. The timeline below highlights the pivotal moments in this scientific

exploration.
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1876: Phenethylamine (PEA)
Isolated by Marceli Nencki from decomposing gelatin.

1887: Amphetamine
First synthesized by Lazar Edeleanu.

1929: Amphetamine
Physiological effects discovered by Gordon Alles.

1897: Mescaline
Isolated from Peyote cactus by Arthur Heffter.

1919: Mescaline
First synthesized by Ernst Späth.

1912: MDMA
First synthesized by Anton Köllisch at Merck.

1970s: Alexander Shulgin
Begins systematic synthesis and evaluation of phenethylamines.

1991: PiHKAL Published
Shulgin's work on phenethylamines is documented.

Click to download full resolution via product page

A flowchart of key historical discoveries in phenethylamine research.

The Foundational Compound: Phenethylamine (PEA)
The history of this class begins with the parent molecule, 2-phenylethylamine. In 1876, Polish

biochemist Marceli Nencki first isolated PEA from decomposing gelatin.[1] Subsequent

research identified PEA in various fermented foods and discovered that bacteria can produce it

from the amino acid phenylalanine.[1] While PEA is an endogenous trace amine in the human

brain that acts as a central nervous system stimulant, its role as a neurotransmitter was not

understood until much later.[2][3]

The First Psychedelic: Mescaline
In 1897, German chemist Arthur Heffter isolated mescaline (3,4,5-trimethoxyphenethylamine)

as the primary psychoactive alkaloid from the peyote cactus (Lophophora williamsii).[4][5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b144676?utm_src=pdf-body-img
http://www.writeonpoint.com/PDF/Phenylethylamine
http://www.writeonpoint.com/PDF/Phenylethylamine
https://www.researchgate.net/publication/5666981_-Phenylethylamine_Alters_Monoamine_Transporter_Function_via_Trace_Amine-Associated_Receptor_1_Implication_for_Modulatory_Roles_of_Trace_Amines_in_Brain
https://en.wikipedia.org/wiki/Phenethylamine
https://chacruna.net/century_of_mescaline/
https://drugtimeline.ca/event/alkaloid-mescaline-first-isolated-peyote-cactus-dr/
https://www.mpiwg-berlin.mpg.de/research/projects/zur-genealogie-des-meskalins-1887-1919
https://www.researchgate.net/publication/230456414_Uber_Cacteenalkaloide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[8] Through meticulous self-experimentation, Heffter identified mescaline as the compound

responsible for the cactus's profound visual and psychological effects.[4][6][7] This marked the

first time a psychedelic compound was isolated in a pure form.[7] The complete synthesis of

mescaline was later achieved by Ernst Späth in 1919, which confirmed its chemical structure

and made it available for broader scientific research.[4]

The Archetypal Stimulant: Amphetamine
Amphetamine was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu in

Germany.[9][10] However, its pharmacological properties remained unexplored for decades. In

1929, American chemist Gordon Alles, while searching for a synthetic replacement for

ephedrine, resynthesized and discovered the physiological effects of amphetamine.[9][10][11]

[12][13] After testing the compound on himself, he noted its potent central nervous system

stimulant and decongestant properties, describing a "feeling of well being".[9][10] This

discovery led to the development of the Benzedrine inhaler and the widespread medical use of

amphetamines for conditions ranging from asthma to depression.[9][12]

The Empathogen: MDMA (Ecstasy)
3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by Anton Köllisch

at the German pharmaceutical company Merck.[14][15] It was not created as an appetite

suppressant, a common misconception, but rather as an intermediate chemical in the synthesis

of a styptic (bleeding-stopper) agent called hydrastinine.[16][17] Merck patented the compound

in 1914 but did not investigate its pharmacological properties at the time.[14][16][18] MDMA

remained largely obscure until the 1970s, when American chemist Alexander "Sasha" Shulgin

resynthesized it and, after self-experimentation, introduced it to the psychotherapeutic

community for its unique empathogenic effects.[14][19]

The Modern Era: Alexander Shulgin and PiHKAL
No historical account of phenethylamines is complete without acknowledging the monumental

contributions of Alexander Shulgin. A biochemist with a passion for psychopharmacology,

Shulgin dedicated much of his career to the systematic synthesis and evaluation of

psychoactive compounds.[19][20][21][22] From his home laboratory, he created and

bioassayed hundreds of novel phenethylamine derivatives.[19] In 1991, he and his wife Ann

Shulgin published PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and

Loved), which detailed the synthesis and subjective effects of 179 different phenethylamine
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compounds.[20][23] This work remains an invaluable resource for chemists and

pharmacologists.[20][23]

Data Presentation: Receptor Binding Affinities
The pharmacological effects of substituted phenethylamines are largely determined by their

affinity for various neurotransmitter receptors. The following table summarizes the in vitro

binding affinities (Ki, nM) for a selection of phenethylamine derivatives at key serotonin (5-HT),

adrenergic (α), and trace amine-associated (TAAR1) receptors. A lower Ki value indicates a

higher binding affinity.

Compound
5-HT2A (Ki,
nM)

5-HT2C (Ki,
nM)

TAAR1 (rat)
(Ki, nM)

Other
Receptors (Ki,
nM)

Mescaline 530 1100 2200
α1A (>10,000),

α2A (>10,000)

2C-B 8 - 61 14 - 140 - -

2C-I 0.4 1.1 0.2

D1 (>10,000), D2

(>10,000), D3

(>10,000)

2C-T-2 46 350 5
α1A (1,400), α2A

(4,500)

2C-T-7 1 40 68
α1A (400), α2A

(1,800)

25I-NBOMe 0.044 1.3 60
α1A (0.9), D3

(7.6)

Data compiled from multiple sources.[24]

Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the synthesis

and characterization of phenethylamine derivatives.
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General Synthesis of β-Phenethylamines via Reductive
Amination
A common and versatile method for synthesizing phenethylamine derivatives is the reductive

amination of a corresponding phenylacetone (a ketone). This protocol is a generalized

representation of the methods used to create many of the compounds detailed by Alexander

Shulgin.
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Start: Phenylacetone Derivative
+ Amine (e.g., Methylamine)

Reaction Vessel:
Amalgamation with Aluminum Foil

in Solvent (e.g., Methanol)

Reflux & Stirring
(Formation of Intermediate Imine)

In-situ Reduction
(Amalgam reduces the imine)

Aqueous Workup:
1. Filter to remove solids

2. Basify with NaOH
3. Steam Distillation

Solvent Extraction:
Extract aqueous layer with

a nonpolar solvent (e.g., Toluene)

Purification:
1. Dry solvent layer (e.g., MgSO4)

2. Evaporate solvent
3. Vacuum Distillation of crude oil

Salt Formation & Crystallization:
Convert freebase to salt (e.g., HCl salt)

and crystallize from solvent (e.g., Acetone)

End: Purified Phenethylamine Salt

Click to download full resolution via product page

A generalized workflow for the synthesis of phenethylamine derivatives.

Methodology:
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Amalgam Preparation: A solution of mercuric chloride in water is used to treat aluminum foil,

which is then washed with alcohol and the reaction solvent.

Reaction: The substituted phenylacetone and the chosen primary amine (e.g., methylamine,

ethylamine) are dissolved in a suitable solvent, such as methanol. The prepared aluminum

amalgam is added to this solution.

Reduction: The mixture is stirred and refluxed. The aluminum amalgam acts as a reducing

agent, converting the intermediate imine (formed from the ketone and amine) to the

corresponding phenethylamine.

Workup: After the reaction is complete, the mixture is filtered to remove the aluminum oxide

sludge. The filtrate is made basic with a sodium hydroxide solution.

Extraction: The basic aqueous solution is extracted with a nonpolar organic solvent (e.g.,

toluene, dichloromethane) to isolate the freebase product.

Purification: The combined organic extracts are dried over an anhydrous salt (e.g.,

magnesium sulfate), and the solvent is removed under reduced pressure. The resulting

crude oil is purified by vacuum distillation.

Salt Formation: The purified freebase is dissolved in a solvent like acetone or isopropanol,

and a solution of an acid (e.g., hydrochloric acid in ether) is added to precipitate the

corresponding salt, which is typically more stable and easier to handle. The crystalline salt is

then collected by filtration and dried.

Radioligand Receptor Binding Assay
This protocol outlines a standard method to determine the binding affinity (Ki) of a test

compound for a specific receptor, such as the 5-HT2A receptor.

Methodology:

Membrane Preparation: Cells (e.g., HEK-293) stably expressing the human receptor of

interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a buffer

and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet

is washed and resuspended in an assay buffer.
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Assay Setup: The assay is performed in microtiter plates. Each well contains:

A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) known to

bind specifically to the receptor.[25]

Cell membrane preparation.

Varying concentrations of the unlabeled test compound (the phenethylamine derivative).

Nonspecific Binding Control: A set of wells containing a high concentration of a known, non-

radiolabeled competitor (e.g., spiperone) is included to determine the amount of nonspecific

binding of the radioligand.[25]

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a set time to allow the binding to reach equilibrium.

Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a

cell harvester. The filters trap the cell membranes with the bound radioligand.

Scintillation Counting: The filters are washed with cold buffer to remove unbound radioligand,

and the radioactivity retained on each filter is measured using a liquid scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from

the total binding. The data are then analyzed using nonlinear regression to determine the

IC50 value (the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff

equation.

Signaling Pathways and Mechanisms of Action
Phenethylamine derivatives exert their effects by interacting with several key neuronal systems.

Their primary mechanisms involve acting as agonists at G protein-coupled receptors (GPCRs)

and interfering with monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Many phenethylamines, including PEA and amphetamine, are potent agonists of TAAR1.[3][26]

Activation of this intracellular GPCR, which primarily couples to Gαs, initiates a signaling
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cascade that modulates the activity of monoamine transporters.

Presynaptic Neuron
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TAAR1 signaling cascade initiated by a phenethylamine agonist.
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Activation of TAAR1 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP)

and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[26][27]

These kinases then phosphorylate monoamine transporters like the dopamine transporter

(DAT), causing two key effects: the reversal of transporter function (efflux) and the

internalization of the transporter from the cell membrane (non-competitive reuptake inhibition).

[26]

Serotonin 2A (5-HT2A) Receptor Signaling
The psychedelic effects of many phenethylamines (e.g., mescaline, 2C-B) are primarily

mediated by their agonist activity at the 5-HT2A receptor. This receptor is coupled to the

Gq/G11 pathway.
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5-HT2A receptor signaling pathway activated by a psychedelic phenethylamine.

Upon agonist binding, the activated receptor stimulates Phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
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inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺)

from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a

cascade of downstream effects, altering neuronal excitability and gene expression, which are

thought to underlie the profound changes in perception and cognition associated with these

compounds.

Interaction with Vesicular Monoamine Transporter 2
(VMAT2)
In addition to plasma membrane transporters, phenethylamines also interact with the Vesicular

Monoamine Transporter 2 (VMAT2).[3][28][29] VMAT2 is responsible for packaging

monoamines (like dopamine and serotonin) from the neuronal cytoplasm into synaptic vesicles

for later release.
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Mechanism of VMAT2 inhibition by phenethylamine derivatives.

Phenethylamine and its derivatives can act as competitive substrates and/or inhibitors of

VMAT2.[3][30] By disrupting the transporter's ability to sequester monoamines into vesicles,

they increase the cytoplasmic concentration of these neurotransmitters. This elevated

cytoplasmic pool becomes a ready source for reverse transport out of the neuron via plasma

membrane transporters like DAT, a process amplified by TAAR1 activation. The combined

action of TAAR1 activation and VMAT2 inhibition leads to a robust, non-exocytotic release of

monoamines into the synapse.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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